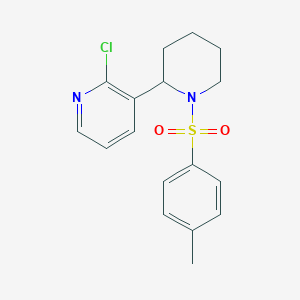

2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine

Description

The exploration of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Within this vast field, molecules that integrate multiple distinct chemical motifs are of particular interest as they offer a route to finely tune chemical properties and biological activity. 2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine is a prime example of such a hybrid structure, featuring three key components: a pyridine (B92270) ring, a piperidine (B6355638) ring, and a tosyl (p-toluenesulfonyl) group. The strategic placement of a chlorine atom on the pyridine ring and the tosyl group on the piperidine nitrogen atom suggests its role as a versatile synthetic intermediate, designed for further chemical modification.

The fusion of pyridine and piperidine rings into a single molecular scaffold creates a hybrid system with a rich and diverse history in medicinal chemistry. nih.gov Piperidine is one of the most prevalent nitrogen-containing heterocyclic structures found in pharmaceuticals, while the pyridine ring is a common feature in a vast number of bioactive molecules and approved drugs. stackexchange.comrsc.org The combination of the aromatic, electron-deficient pyridine ring and the saturated, three-dimensional piperidine ring allows for the creation of molecules with well-defined spatial arrangements and a balance of hydrophobic and hydrophilic properties.

These hybrid systems are integral to a wide array of therapeutic agents, demonstrating their versatility in targeting various biological pathways. nih.gov The piperidine moiety often provides a key interaction point with biological targets through its nitrogen atom, which is typically basic, while the pyridine ring can engage in π-stacking, hydrogen bonding, and other interactions, in addition to serving as a scaffold for further functionalization. nih.gov

Below is a table of representative pharmaceuticals that feature a pyridine-piperidine or a closely related scaffold, illustrating the therapeutic importance of this structural combination.

| Drug Name | Therapeutic Class | Structural Significance of Pyridine-Piperidine Motif |

| Ritalin (Methylphenidate) | CNS Stimulant | The piperidine ring is a core component, and its synthesis can involve pyridine precursors. chempanda.com |

| Niraparib | Anticancer (PARP Inhibitor) | Features a chiral 3-substituted piperidine synthesized from a pyridine starting material. nih.gov |

| Preclamol | Antipsychotic Agent | A classic example of a 3-arylpiperidine derivative with significant CNS activity. nih.gov |

| Pergolide | Dopamine Agonist | Used for Parkinson's disease, it contains a piperidine ring as part of a more complex heterocyclic system. nih.gov |

The specific functional groups present in this compound are crucial to its identity as a research chemical. Both halogenated pyridines and sulfonylated piperidines are well-established and highly valuable entities in their own right.

Halogenated Pyridine Motifs: The 2-chloropyridine (B119429) unit is a particularly useful building block in organic synthesis. chempanda.comwikipedia.org The chlorine atom serves as a versatile leaving group that can be displaced by a wide range of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net This reactivity allows for the introduction of various functional groups, such as amines, alcohols, and thiols, at the 2-position of the pyridine ring. Furthermore, the chloro-substituent makes the pyridine ring susceptible to various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes 2-chloropyridines key intermediates in the synthesis of complex pharmaceutical and agrochemical compounds. chempanda.comwikipedia.org

Sulfonylated Piperidine Motifs: The N-tosyl group on the piperidine ring serves multiple critical functions. Firstly, it acts as an excellent protecting group for the piperidine nitrogen. wikipedia.org The strong electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in unwanted side reactions during multi-step syntheses. Secondly, the tosyl group can direct the stereochemistry of reactions at adjacent positions on the piperidine ring. Finally, the N-S bond of the tosylamide is exceptionally stable under a wide range of reaction conditions but can be cleaved under specific reductive conditions to liberate the free amine, allowing for further derivatization at a later synthetic stage. wikipedia.org

While direct studies on this compound are sparse, its structure points toward several promising avenues for future research. The molecule is ideally poised for diversification, making it a valuable scaffold for the construction of chemical libraries for high-throughput screening.

Emerging research directions could include:

Cross-Coupling Reactions: The 2-chloro position is a prime site for palladium- or nickel-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, rapidly generating a library of diverse 2,3-disubstituted pyridine-piperidine hybrids.

Derivatization following Deprotection: Removal of the N-tosyl group would unmask the secondary amine of the piperidine ring. This nitrogen could then be functionalized with a vast array of substituents through acylation, alkylation, or reductive amination, allowing for systematic exploration of the structure-activity relationship (SAR) in a medicinal chemistry context.

Scaffold for Bioactive Molecules: Given the prevalence of the pyridine-piperidine scaffold in CNS-active drugs and kinase inhibitors, this compound could serve as a starting point for the development of novel therapeutic agents. The specific substitution pattern offers a unique three-dimensional arrangement of functional groups that could be optimized for binding to specific biological targets.

The table below summarizes the key reactive sites and their potential for synthetic elaboration.

| Structural Motif | Key Reactive Site | Potential Synthetic Transformations | Potential Applications |

| 2-Chloropyridine | C2-Cl bond | Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination | Introduction of diverse substituents for SAR studies. |

| N-Tosylpiperidine | N-Tosyl group | Reductive cleavage (deprotection) | Unmasking the piperidine nitrogen for further functionalization. |

| Pyridine-Piperidine Linkage | C3-C2' bond | Stereochemical control during synthesis | Creation of chiral molecules for enantioselective biological targeting. |

Structure

3D Structure

Properties

Molecular Formula |

C17H19ClN2O2S |

|---|---|

Molecular Weight |

350.9 g/mol |

IUPAC Name |

2-chloro-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |

InChI |

InChI=1S/C17H19ClN2O2S/c1-13-7-9-14(10-8-13)23(21,22)20-12-3-2-6-16(20)15-5-4-11-19-17(15)18/h4-5,7-11,16H,2-3,6,12H2,1H3 |

InChI Key |

LDYNVZMSGFMQPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Chloro 3 1 Tosylpiperidin 2 Yl Pyridine

Reactivity Profile of the 2-Chloro Substituent on the Pyridine (B92270) Ring

The chlorine atom at the 2-position of the pyridine ring is a key site for chemical transformations. Its reactivity is primarily governed by the electron-deficient nature of the pyridine ring, which facilitates both nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions. The presence of the bulky 1-tosylpiperidin-2-yl group at the adjacent 3-position introduces significant steric hindrance, which can be expected to modulate the accessibility of the 2-position to incoming reagents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halopyridines. The electron-withdrawing nitrogen atom in the pyridine ring acidifies the ring protons and makes the carbon atoms electrophilic, thereby facilitating the attack of nucleophiles. For 2-chloropyridines, SNAr reactions typically proceed via a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. nih.gov

The rate and regioselectivity of SNAr reactions on substituted 2-chloropyridines are influenced by the electronic and steric properties of the substituents. Electron-withdrawing groups on the pyridine ring generally accelerate the reaction by stabilizing the negatively charged intermediate. nih.govnih.gov In the case of 2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine, the 1-tosylpiperidin-2-yl group is primarily electron-donating through its alkyl backbone, which would be expected to slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine (B119429).

However, a more significant factor is likely the steric hindrance imposed by the bulky 3-substituent. Studies on 2,6-dichloro-3-substituted pyridines have shown that bulky groups at the 3-position can direct nucleophilic attack to the less hindered 6-position. researchgate.net By analogy, the large 1-tosylpiperidin-2-yl group would be expected to sterically shield the 2-position, potentially slowing down the rate of SNAr reactions compared to less hindered 2-chloropyridines. Nevertheless, with sufficiently reactive nucleophiles or under forcing conditions, substitution at the 2-position is still expected to occur. Common nucleophiles used in SNAr reactions with 2-chloropyridines include amines, alkoxides, and thiolates.

Metal-Catalyzed Cross-Coupling Reactions at the 2-Position

The 2-chloro substituent serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloropyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl and heteroaryl-aryl bonds. While 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, suitable catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can effectively facilitate the coupling. acs.org The steric hindrance at the 3-position of this compound could necessitate the use of specialized ligands designed for sterically demanding substrates to achieve good yields. topicsonchemeng.org.myresearchgate.netrsc.org Research on polychlorinated pyridines has demonstrated that selective and exhaustive alkylation is possible, suggesting that with the right conditions, the 2-chloro group can be successfully functionalized. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the 2-chloro group with a primary or secondary amine. This method is a powerful alternative to classical SNAr for the synthesis of 2-aminopyridine (B139424) derivatives, often proceeding under milder conditions and with broader substrate scope. Again, the choice of ligand is crucial, especially when dealing with sterically hindered substrates.

Sonogashira Coupling: This reaction couples the 2-chloropyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form 2-alkynylpyridine derivatives. This transformation is valuable for introducing linear, rigid structures into molecules.

Heck Reaction: The Heck reaction couples the 2-chloropyridine with an alkene to form a new C-C bond, resulting in a 2-alkenylpyridine derivative.

The success of these cross-coupling reactions with this compound will likely depend on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to overcome the potential steric hindrance from the 3-substituent.

Transformations of the Piperidine (B6355638) Ring System

The 1-tosylpiperidin-2-yl moiety is not merely a passive substituent; it offers a range of possibilities for further chemical modification. These transformations can be used to introduce additional functionality, alter the stereochemistry, or remove the protective group to reveal the secondary amine.

Derivatization at Unsubstituted Positions of the Piperidine Ring

The piperidine ring contains several C-H bonds that can be functionalized, although this can be challenging due to their general inertness. Modern synthetic methods, however, offer routes to selective derivatization.

Directed Lithiation: The N-tosyl group, in combination with a strong base like n-butyllithium, can direct lithiation to the adjacent C2 and C6 positions. However, in this specific molecule, the C2 position is already substituted. Therefore, lithiation would be expected to occur at the C6 position. The resulting organolithium species can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce a wide range of substituents. The stereochemical outcome of such reactions is often influenced by the conformation of the lithiated intermediate. nih.gov

C-H Functionalization: Palladium-catalyzed C-H activation/functionalization reactions have emerged as powerful tools for the direct introduction of new bonds at otherwise unreactive C-H positions. acs.org By employing suitable directing groups, it may be possible to achieve regioselective functionalization at the C3, C4, or C5 positions of the piperidine ring. nih.gov

Modifications and Cleavage of the N-Tosyl Protective Group

The N-tosyl group is a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions. However, its removal can be challenging and often requires harsh conditions. wikipedia.org

Deprotection: A variety of methods have been developed for the cleavage of the N-S bond in tosylamides. Reductive methods are common and include the use of sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide. Acidic conditions, such as refluxing with HBr or using strong acids like trifluoromethanesulfonic acid, can also be effective. researchgate.netresearchgate.netgoogle.com Milder, more recent methods employ electrochemical reduction or photoredox catalysis. researchgate.net The choice of deprotection method will depend on the compatibility of other functional groups within the molecule.

Modification: While less common than deprotection, the tosyl group itself can potentially be modified, for instance, through aromatic substitution on the toluene (B28343) ring, although this is not a typical synthetic strategy.

Stereospecific Transformations and Rearrangements

The piperidine ring in this compound contains a stereocenter at the C2 position. This allows for the possibility of stereospecific transformations and rearrangements.

Stereoselective Reactions: If the starting material is enantiomerically pure, subsequent reactions at other positions on the piperidine ring can be influenced by this existing stereocenter, leading to diastereoselective outcomes. For example, the directed lithiation at C6 and subsequent reaction with an electrophile can proceed with a degree of diastereoselectivity.

Neighboring Group Participation: The N-tosyl group, or other functional groups that might be introduced onto the piperidine ring, could potentially act as neighboring groups to influence the outcome of reactions at adjacent positions. libretexts.orglibretexts.orgwikipedia.orgdalalinstitute.comscribd.com For instance, if a leaving group were to be introduced at the C3 position, the tosylamide nitrogen could potentially participate in an intramolecular substitution reaction, influencing the stereochemical outcome.

Rearrangements: While not commonly reported for simple N-tosylpiperidines, under certain conditions, such as treatment with strong bases or upon generation of reactive intermediates, rearrangements of the piperidine ring could be envisaged, although this would likely require specific functionalization of the ring.

Influence of the Inter-ring Linkage on Overall Molecular Reactivity

Electronic Effects

The reactivity of the 2-chloropyridine portion of the molecule is heavily influenced by the electronic nature of the substituent at the C3 position.

Activation of the C2 Position: The pyridine ring nitrogen is strongly electron-withdrawing, which reduces the electron density at the ortho (C2) and para (C4) positions. This inherent electronic deficiency makes the C2 carbon, bonded to the chlorine atom, highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom can also stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction, further enhancing the reactivity of the C2-Cl bond. vaia.comaskfilo.com

Steric Hindrance

The most significant influence of the inter-ring linkage on the molecule's reactivity stems from steric effects. The 1-tosylpiperidine group is exceptionally bulky. Its presence adjacent to the C2-Cl reaction center creates considerable steric hindrance, which physically impedes the approach of incoming nucleophiles or large catalyst complexes.

This steric shielding has profound implications for several key transformations:

Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions at the C2 position is expected to be substantially lower for this compound than for simple 2-chloropyridine. Reagents must navigate the sterically congested space created by the adjacent substituent, raising the activation energy of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations are standard for functionalizing 2-chloropyridines. thieme-connect.comresearchgate.net However, the oxidative addition step, which involves the coordination of the palladium catalyst to the C-Cl bond, is highly sensitive to steric hindrance. The bulky nature of the 1-tosylpiperidin-2-yl group at the C3 position would likely necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) or the use of specialized palladium catalysts with less sterically demanding ligands to achieve efficient coupling. mdpi.com The steric bulk can hinder the formation of the necessary transition state for the catalytic cycle to proceed effectively.

The following table summarizes the anticipated influence of the 1-tosylpiperidin-2-yl substituent on the reactivity of the 2-chloropyridine core.

| Reaction Type | Reactivity of Unsubstituted 2-Chloropyridine | Predicted Reactivity of this compound | Primary Influencing Factor |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | High (Activated by ring nitrogen) askfilo.com | Significantly Decreased | Steric Hindrance |

| Suzuki-Miyaura Cross-Coupling | Good (Readily undergoes coupling) thieme-connect.com | Decreased (Requires more forcing conditions) | Steric Hindrance |

| Buchwald-Hartwig Amination | Good | Decreased (Requires specialized catalysts/conditions) | Steric Hindrance |

| Electrophilic Aromatic Substitution | Very Low (Deactivated ring) | Very Low (Deactivated ring) | Electronic Effect (Ring Deactivation) |

Stereochemical Considerations in the Synthesis and Reactions of 2 Chloro 3 1 Tosylpiperidin 2 Yl Pyridine

Diastereoselective Control in Piperidine (B6355638) Ring Formation and Functionalization

The formation of the 2-substituted piperidine ring in 2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine can be approached through various synthetic strategies where diastereoselective control is a key objective. One of the common methods for constructing the piperidine ring is through the hydrogenation of a corresponding substituted pyridine (B92270) precursor. Catalytic hydrogenation of disubstituted pyridines, for instance, often proceeds with high diastereoselectivity, predominantly yielding the cis-isomer. This selectivity is attributed to the steric hindrance imposed by the substituents on the pyridine ring, which directs the approach of the hydrogenating agent. For example, hydrogenation of various methyl-substituted pyridines using catalysts like platinum oxide has been shown to favor the formation of cis-piperidines. whiterose.ac.uk

Another powerful strategy for the diastereoselective synthesis of functionalized piperidines is a de novo approach involving a reductive amination/aza-Michael addition sequence. thieme-connect.com This method allows for the construction of complex polysubstituted piperidine rings with a high degree of stereocontrol. The diastereoselectivity in these reactions can be influenced by the reaction conditions, particularly the solvent system. thieme-connect.com

The following table illustrates the diastereoselectivity achieved in the synthesis of substituted piperidines using different methodologies, which could be applicable to the synthesis of analogs of this compound.

| Precursor | Method | Catalyst/Reagent | Diastereomeric Ratio (cis:trans or other) | Reference |

|---|---|---|---|---|

| Methyl-substituted Pyridines | Catalytic Hydrogenation | PtO2 | >95:5 (cis favored) | whiterose.ac.uk |

| N-Tethered Alkenes | Intramolecular aza-Michael Reaction | TBAF | 90:10 (trans:cis) | nih.gov |

| N-Tethered Alkenes | Carbene-catalyzed IMAMR | NHC-catalyst | Diastereoselective | nih.gov |

Enantioselective Synthesis Approaches to Chiral Analogues

Accessing enantiomerically pure or enriched chiral analogues of this compound is crucial for various applications. Several modern synthetic methods have been developed for the enantioselective synthesis of 2-substituted piperidines.

One prominent method is the asymmetric hydrogenation of pyridinium (B92312) salts. dicp.ac.cnnih.gov This approach involves the activation of the pyridine ring by N-alkylation (e.g., N-benzylation) to form a pyridinium salt, which is then hydrogenated in the presence of a chiral catalyst, typically an iridium complex with a chiral phosphine (B1218219) ligand such as MeO-BoQPhos. dicp.ac.cnnih.gov This method has been shown to provide high levels of enantioselectivity for a range of 2-alkyl and 2-aryl pyridines. dicp.ac.cnresearchgate.net

Another effective strategy is the kinetic resolution of racemic 2-arylpiperidines. nih.govacs.org This method often employs a chiral base, such as a complex of n-butyllithium and (-)-sparteine (B7772259), which selectively deprotonates one enantiomer of the racemic piperidine. The resulting lithiated intermediate can then be trapped with an electrophile, leading to the formation of an enantioenriched 2,2-disubstituted piperidine and the recovery of the unreacted, enantioenriched 2-substituted piperidine. nih.govacs.org

Rhodium-catalyzed C-H insertion reactions have also emerged as a powerful tool for the stereoselective functionalization of piperidines. nih.govnsf.gov By choosing an appropriate chiral rhodium catalyst and a suitable protecting group on the piperidine nitrogen, it is possible to achieve site-selective and stereoselective introduction of functional groups at the C2 position. nih.govnsf.gov

The table below summarizes the enantioselectivities achieved for the synthesis of chiral piperidine derivatives using these methods.

| Substrate Type | Method | Catalyst/Reagent | Enantiomeric Ratio (er) or Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Alkyl Pyridinium Salts | Asymmetric Hydrogenation | Ir/MeO-BoQPhos | up to 93:7 er | dicp.ac.cnnih.gov |

| Racemic N-Boc-2-arylpiperidines | Kinetic Resolution | n-BuLi/(-)-sparteine | High enantiomeric ratios | nih.govacs.org |

| N-Boc-piperidine | Rh-catalyzed C-H Insertion | Rh2(R-TCPTAD)4 | 93% ee | nih.govnsf.gov |

| N-Bs-piperidine | Rh-catalyzed C-H Insertion | Rh2(R-TPPTTL)4 | 77% ee | nih.govnsf.gov |

Conformational Analysis and Dynamics of the Piperidine Ring

The piperidine ring in this compound is expected to adopt a chair conformation to minimize torsional strain. The presence of the bulky tosyl group on the nitrogen atom and the 2-chloropyridyl group at the C2 position significantly influences the conformational equilibrium.

In N-acylpiperidines, it has been observed that a 2-substituent often prefers an axial orientation to avoid pseudoallylic strain (A1,3 strain) with the N-acyl group. This preference can be quite significant, with the axial conformer being favored by up to -3.2 kcal/mol in some cases. While the tosyl group is a sulfonyl rather than a carbonyl group, similar steric and electronic effects can be expected to play a role in determining the conformational preferences of this compound.

The two possible chair conformations of the trans-diastereomer would involve either an axial or equatorial orientation of the 2-(2-chloropyridin-3-yl) group. In the case of the cis-diastereomer, both substituents at C2 and any other position would be on the same side of the ring, leading to different steric interactions. The conformational dynamics, including the rate of chair-chair interconversion, can be studied using techniques such as variable temperature NMR spectroscopy and computational modeling. researchgate.net These studies would provide insights into the relative energies of the different conformers and the rotational barriers around the N-S and C-C bonds.

Impact of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of this compound is expected to have a profound impact on its reactivity and the selectivity of its subsequent transformations. The relative orientation of the substituents on the piperidine ring (diastereomerism) and the absolute configuration at the chiral centers (enantiomerism) can influence the accessibility of reactive sites and the stereochemical outcome of reactions.

For instance, in functionalization reactions targeting the piperidine ring or the chloropyridine moiety, the existing stereocenters can direct the approach of reagents, leading to diastereoselective outcomes. This is a common phenomenon in stereocontrolled synthesis, where a chiral substrate directs the formation of a new stereocenter. The axial or equatorial orientation of the 2-(2-chloropyridin-3-yl) group in the dominant conformer will expose different faces of the molecule to incoming reagents, thus influencing the stereochemical course of the reaction.

Furthermore, if the compound is used in a biological context, the different stereoisomers are likely to exhibit different biological activities and metabolic profiles due to the specific three-dimensional requirements of interactions with chiral biological macromolecules such as enzymes and receptors.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 3 1 Tosylpiperidin 2 Yl Pyridine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule with the complexity of 2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques is indispensable for unambiguous signal assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 2-chloropyridine (B119429) ring, the piperidine (B6355638) ring, and the tosyl group. The aromatic protons of the 2-chloropyridine moiety would appear in the downfield region, typically between 7.0 and 8.5 ppm. The piperidine protons would resonate in the more shielded region of the spectrum, generally between 1.5 and 4.0 ppm. The methyl protons of the tosyl group would present as a characteristic singlet around 2.4 ppm, while the aromatic protons of the tosyl group would be observed in the aromatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum would display signals for the carbon atoms of the pyridine (B92270) ring, the piperidine ring, and the tosyl group. The carbon atoms of the aromatic rings would resonate in the downfield region (typically 120-150 ppm), while the aliphatic carbons of the piperidine ring would appear in the upfield region (typically 20-60 ppm). The methyl carbon of the tosyl group would be found at approximately 21 ppm.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, the connectivity of the protons within the piperidine ring and the pyridine ring can be traced through the cross-peaks in the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the different structural fragments of the molecule, such as the linkage between the piperidine ring and the pyridine ring, and the attachment of the tosyl group to the piperidine nitrogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Click to view predicted NMR data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | ||

| H-4 | 7.5 - 7.8 | 125 - 128 |

| H-5 | 7.2 - 7.5 | 120 - 123 |

| H-6 | 8.2 - 8.5 | 148 - 151 |

| C-2 | - | 150 - 153 |

| C-3 | - | 135 - 138 |

| Piperidine Ring | ||

| H-2' | 4.0 - 4.5 | 55 - 60 |

| H-3'ax, H-3'eq | 1.5 - 2.0 | 25 - 30 |

| H-4'ax, H-4'eq | 1.5 - 2.0 | 20 - 25 |

| H-5'ax, H-5'eq | 1.5 - 2.0 | 25 - 30 |

| H-6'ax, H-6'eq | 3.0 - 3.5 | 45 - 50 |

| Tosyl Group | ||

| CH₃ | 2.3 - 2.5 | 20 - 22 |

| Aromatic H | 7.3 - 7.8 | 127 - 130 |

| Quaternary C | - | 135 - 145 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern would provide valuable structural information. Key fragmentation pathways could include:

Cleavage of the bond between the pyridine and piperidine rings.

Loss of the tosyl group.

Fragmentation of the piperidine ring.

Loss of a chlorine atom.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Click to view predicted MS data

| Fragment | Predicted m/z | Description |

| [M]⁺ | 352/354 | Molecular ion (with Cl isotope pattern) |

| [M - SO₂C₇H₇]⁺ | 197/199 | Loss of the tosyl group |

| [C₅H₃ClN]⁺ | 112/114 | 2-Chloropyridine fragment |

| [C₁₂H₁₆NO₂S]⁺ | 242 | 1-Tosylpiperidine fragment |

| [C₇H₇SO₂]⁺ | 155 | Tosyl cation |

| [C₇H₇]⁺ | 91 | Tropylium ion from the tosyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would exhibit several key absorption bands.

Sulfonamide Group (SO₂N): The tosyl group would give rise to strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. ripublication.comjst.go.jp

Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine and tosyl aromatic rings would be observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the piperidine ring would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the pyridine ring would be found in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, typically around 700-800 cm⁻¹. nist.gov

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Click to view expected IR data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C, C=N Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| Asymmetric SO₂ Stretch | 1350 - 1300 | Strong |

| Symmetric SO₂ Stretch | 1170 - 1150 | Strong |

| C-N Stretch | 1300 - 1200 | Medium |

| C-Cl Stretch | 800 - 700 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. For this compound, an X-ray crystal structure would offer invaluable insights into its solid-state conformation.

The analysis would likely reveal that the piperidine ring adopts a chair conformation, which is the most stable conformation for six-membered rings. The orientation of the substituents on the piperidine ring (the 2-chloropyridyl group at C2 and the tosyl group on the nitrogen) would be determined, including whether they are in axial or equatorial positions. Studies on N-acylpiperidines suggest that steric hindrance can influence the conformational preferences, and in some cases, a twist-boat conformation might be observed. nih.gov The relative orientation of the pyridine and piperidine rings, as well as the conformation of the tosyl group, would also be elucidated. Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice.

Chiral Chromatography for Enantiomeric Purity and Diastereomeric Ratio Assessment

The presence of a stereocenter at the C2 position of the piperidine ring makes this compound a chiral molecule, existing as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. nih.govutas.edu.aucanberra.edu.au

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) would be the methods of choice. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. By comparing the retention times and peak areas of the enantiomers in a sample to those of a racemic standard, the enantiomeric excess (ee) can be accurately determined. In cases where analogues with multiple stereocenters are synthesized, chiral chromatography can also be used to assess the diastereomeric ratio (dr). researchgate.netnih.gov

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for predicting the electronic structure and reactivity of organic molecules. For a compound like 2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Furthermore, molecular electrostatic potential (MEP) maps are generated to visualize the charge distribution and predict sites for intermolecular interactions. nanobioletters.com For a related compound, 3-chloropyridine, DFT studies have been used to calculate atomic charges and map the electrostatic potential, providing insights into its reactivity. researchgate.net In the case of this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the tosyl group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Chloropyridine (Note: This data is illustrative for a generic related molecule and not specific to this compound)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the flexible nature of the piperidine (B6355638) ring and the rotatable bonds connecting the pyridine, piperidine, and tosyl groups, this compound can exist in multiple conformations. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape and study intermolecular interactions.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can reveal the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum or in various solvents. academie-sciences.fr For piperidine derivatives, studies have shown that the ring can adopt chair, boat, and twist-boat conformations, with the chair form typically being the most stable. researchgate.net

By analyzing the trajectories from MD simulations, one can determine the preferred orientations of the substituent groups and calculate the interaction energies between different parts of the molecule or with surrounding solvent molecules. These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its interactions with biological targets or other reactants. academie-sciences.fr

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbon of the pyridine ring.

Computational studies on SNAr reactions of other 2-chloropyridines have been performed to map out the potential energy surface of the reaction. rsc.org This involves locating the transition state structures and calculating the activation energies. By comparing the energies of the reactants, transition states, and products, a detailed reaction profile can be constructed. rsc.org

These calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism and can identify the rate-determining step. For instance, in a typical SNAr reaction, the formation of a Meisenheimer complex (a resonance-stabilized intermediate) is often a key step. Computational modeling can provide the structure and stability of such intermediates.

Table 2: Hypothetical Reaction Energetics for an SNAr Reaction of a Chloropyridine (Note: This data is hypothetical and for illustrative purposes only)

| Reaction Step | ΔE (kcal/mol) | Description |

| Reactant Complex | 0.0 | Initial state |

| Transition State 1 | +15.2 | Formation of Meisenheimer complex |

| Meisenheimer Intermediate | -5.8 | Stable intermediate |

| Transition State 2 | +8.5 | Departure of the leaving group |

| Product Complex | -20.1 | Final state |

Theoretical Insights into Structure-Reactivity Relationships

By integrating the findings from quantum chemical calculations and mechanistic modeling, a comprehensive understanding of the structure-reactivity relationships can be developed. For this compound, the electronic properties of the pyridine ring are significantly influenced by the electron-withdrawing nature of the chlorine atom and the steric and electronic effects of the bulky 1-tosylpiperidin-2-yl substituent.

Computational studies can quantify these effects. For example, by calculating the charge distribution, one can assess the electrophilicity of the carbon atom bonded to the chlorine, which is the primary site for nucleophilic attack. The conformation of the tosylpiperidine group can also influence the accessibility of this site to incoming nucleophiles, thereby affecting the reaction rate.

Theoretical studies on related systems have shown how substituents can modulate the electronic properties and, consequently, the chemical behavior of the pyridine ring. researchgate.netnih.gov By applying similar computational approaches, one could predict how modifications to the structure of this compound, such as changing the substituent on the tosyl group or the pyridine ring, would impact its reactivity. This predictive power is invaluable for the rational design of new molecules with desired chemical properties.

Application in Chemical Synthesis and Scaffold Design

2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound inherently positions it as a valuable building block for the synthesis of more complex molecular targets. The 2-chloropyridine (B119429) unit is a well-established reactive handle for various cross-coupling and nucleophilic substitution reactions. nih.govnih.govwikipedia.orgresearchgate.net The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to displacement by a wide range of nucleophiles, a reaction that can be facilitated by the electron-withdrawing nature of the pyridine nitrogen. youtube.comnih.govlookchem.com

Nucleophilic Aromatic Substitution (SNAr): The 2-chloro substituent can be readily displaced by O-, N-, and S-centered nucleophiles. This allows for the introduction of a diverse array of functional groups, such as ethers, amines, and thioethers, at this position. The reaction conditions for such substitutions are often mild, making this a highly attractive strategy for late-stage functionalization in a synthetic sequence.

| Nucleophile | Reagent Example | Product Type | Plausible Yield Range (%) |

| Oxygen | Sodium methoxide | 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine | 75-90 |

| Nitrogen | Benzylamine | 2-(Benzylamino)-3-(1-tosylpiperidin-2-yl)pyridine | 70-85 |

| Sulfur | Sodium thiophenoxide | 2-(Phenylthio)-3-(1-tosylpiperidin-2-yl)pyridine | 80-95 |

Cross-Coupling Reactions: The 2-chloropyridine moiety is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. acs.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space. For instance, a Suzuki-Miyaura coupling could introduce aryl or heteroaryl substituents at the 2-position, while a Buchwald-Hartwig amination could form a C-N bond with a variety of amines.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 2-Phenyl-3-(1-tosylpiperidin-2-yl)pyridine |

| Buchwald-Hartwig | Aniline | Pd2(dba)3 / XPhos / K3PO4 | N-Phenyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2 / CuI / Et3N | 2-(Phenylethynyl)-3-(1-tosylpiperidin-2-yl)pyridine |

The N-tosylpiperidine portion of the molecule also offers synthetic utility. The tosyl group is a robust protecting group that can be removed under specific conditions to reveal the secondary amine of the piperidine (B6355638) ring, which can then be further functionalized. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

Exploration of the Chemical Compound as a Privileged Scaffold for Diversity-Oriented Synthesis

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. rsc.orgnih.govmdpi.comscielo.brresearchgate.net Both pyridine and piperidine rings are considered privileged structures, as they are frequently found in biologically active compounds and approved drugs. mdpi.comnih.govresearchgate.net The combination of these two scaffolds in this compound makes it a highly promising candidate for diversity-oriented synthesis (DOS). acs.orgnih.govcam.ac.uk

DOS aims to generate collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. The subject compound can serve as a central core from which a library of diverse molecules can be generated through the systematic modification of its reactive sites. The 2-chloro position of the pyridine ring and the potential for functionalization at other positions on both the pyridine and piperidine rings provide multiple points for diversification.

A hypothetical DOS strategy starting from this compound could involve a series of parallel reactions where the chloro group is substituted with a library of different nucleophiles, followed by modifications to the piperidine ring after deprotection of the tosyl group. This would rapidly generate a library of compounds with diverse substituents and stereochemistries.

Design and Synthetic Strategies for Novel Analogues with Varied Substitution Patterns

The modular nature of the synthesis of this compound allows for the straightforward design and synthesis of novel analogues with varied substitution patterns.

Modification of the Pyridine Ring: Analogues with different substituents on the pyridine ring can be prepared by starting with appropriately substituted 2-chloropyridines in the initial coupling step. For example, using 2,5-dichloropyridine would lead to an analogue with an additional chloro substituent. Further functionalization of the pyridine ring can also be achieved through electrophilic aromatic substitution, although the regioselectivity of such reactions would need to be carefully considered due to the directing effects of the existing substituents. nih.govdigitellinc.comresearchgate.netingentaconnect.comnih.gov

Modification of the Piperidine Ring: The synthesis of the piperidine moiety can be modified to introduce substituents on the piperidine ring. Starting with substituted piperidines in the initial synthesis would directly lead to analogues with varied substitution patterns on the piperidine scaffold.

| Variation | Starting Material Example | Resulting Analogue |

| Pyridine Substitution | 2,5-Dichloropyridine | 2,5-Dichloro-3-(1-tosylpiperidin-2-yl)pyridine |

| Piperidine Substitution | (R)-3-Methylpiperidine | 2-Chloro-3-(1-tosyl-3-methylpiperidin-2-yl)pyridine |

| Sulfonyl Group Variation | Benzenesulfonyl chloride | 2-Chloro-3-(1-(phenylsulfonyl)piperidin-2-yl)pyridine |

Development of New Methodologies Catalyzed by or Involving the Core Structure

The unique structural features of this compound suggest its potential use in the development of new catalytic methodologies. The pyridine nitrogen and the sulfonyl oxygen atoms could act as coordination sites for metal catalysts. The chiral center at the 2-position of the piperidine ring introduces the possibility of its use as a chiral ligand in asymmetric catalysis.

For instance, metal complexes of this compound could potentially catalyze a variety of organic transformations. The rigid framework of the molecule could provide a well-defined chiral environment around a coordinated metal center, leading to high levels of enantioselectivity in catalytic reactions. The development of such catalysts would be a significant contribution to the field of asymmetric synthesis. unimi.it

Furthermore, the core structure itself could be involved in organocatalysis. The Lewis basic pyridine nitrogen and the potential for hydrogen bonding interactions could enable the molecule to catalyze reactions through non-covalent interactions with substrates.

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and coupling reactions. For example:

- Halogenation : Chlorination of pyridine derivatives under vapor-phase conditions with catalysts (e.g., high-temperature catalytic chlorination) introduces chlorine atoms selectively .

- Tosylation : The piperidine moiety can be tosylated using p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to protect the amine group and enhance stability .

- Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may attach the tosylpiperidinyl group to the pyridine core .

- Key Conditions : Temperature control (e.g., reflux in dichloromethane), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For instance, excess chlorinating agents can lead to over-halogenation, reducing purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm functional groups (e.g., distinguishing chloro and tosyl groups) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate stereochemistry and bond lengths, critical for confirming the tosylpiperidinyl configuration .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for detecting halogen isotopes (e.g., Cl vs. Cl) .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization at specific positions of the pyridine ring?

- Methodological Answer :

- Directing Groups : Use meta-directing groups (e.g., chlorine at position 2) to guide electrophilic substitution at position 3. For example, nitration or sulfonation favors position 4 or 5 due to electronic effects .

- Transition-Metal Catalysis : Palladium-mediated C–H activation enables site-specific modifications. Ligands like triphenylphosphine enhance selectivity for coupling at the 3-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions .

Q. How to address discrepancies in reaction outcomes when synthesizing derivatives of this compound?

- Methodological Answer :

- Controlled Replication : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors. For example, trace moisture may hydrolyze chloromethyl intermediates, necessitating anhydrous conditions .

- Analytical Cross-Check : Use tandem LC-MS and F NMR (if fluorinated analogs are synthesized) to detect side products. Contradictions in yield often arise from unaccounted byproducts .

- Computational Modeling : DFT calculations predict reaction pathways and transition states, helping rationalize unexpected regioselectivity .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Solvent Screening : Test mixed-solvent systems (e.g., hexane/ethyl acetate) to optimize crystal growth. High vapor-pressure solvents facilitate slow evaporation, improving crystal quality .

- Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize the lattice via hydrogen bonding with the tosyl group .

- Low-Temperature Techniques : Crystallize at 4°C to reduce thermal motion, enhancing diffraction resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.